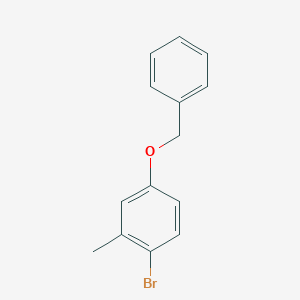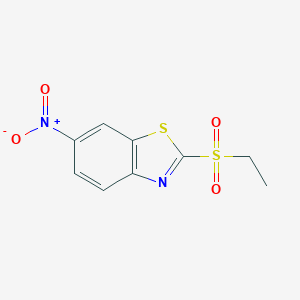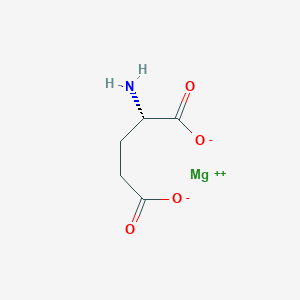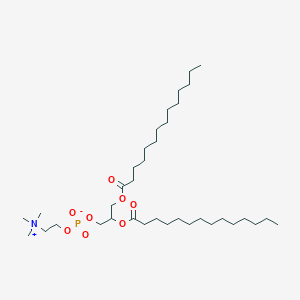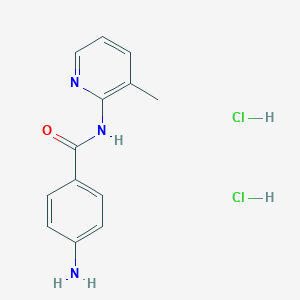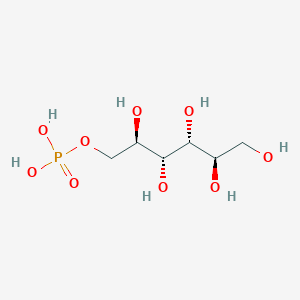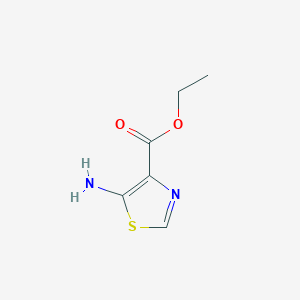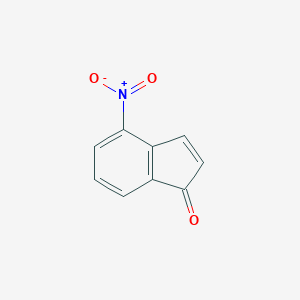
Phthalic acid, dicyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPA is a plasticizer that is commonly used in the production of polyvinyl chloride (PVC) products. It is also used in the manufacture of adhesives, coatings, and inks. DPA is a relatively new compound, and its potential applications are still being explored by researchers. The demand for DPA is increasing due to its unique properties, such as its ability to improve the flexibility and durability of PVC products.
Mécanisme D'action
The mechanism of action of DPA is not well understood. However, it is believed that DPA acts as a plasticizer by reducing the intermolecular forces between the polymer chains. This results in an increase in the free volume of the polymer, which improves its flexibility and durability.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPA. However, studies have shown that DPA is non-toxic and has low acute toxicity. DPA is not expected to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages as a plasticizer. It is compatible with a wide range of polymers, has low volatility, and is resistant to heat and light. However, DPA has some limitations as well. For example, it is not suitable for use in applications that require low-temperature flexibility.
Orientations Futures
There are several future directions for research on DPA. One potential area of research is the development of new synthesis methods that can improve the yield and purity of DPA. Another area of research is the investigation of the properties of DPA in different polymer systems. Finally, researchers can explore the use of DPA in other applications, such as in the production of coatings and adhesives.
In conclusion, DPA is a unique compound that has many potential applications in various fields. Its ability to improve the flexibility and durability of polymers makes it an attractive option for use as a plasticizer. Further research is needed to fully understand the properties and potential applications of DPA.
Méthodes De Synthèse
DPA can be synthesized by the reaction of phthalic anhydride with cyclopentanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures. The yield of DPA can be improved by using a high-pressure reactor and a suitable catalyst.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential application in various fields. For example, DPA has been investigated as a potential plasticizer for biodegradable polymers. Researchers have also explored the use of DPA in the production of polyurethane foams. DPA has been shown to improve the mechanical properties of these materials.
Propriétés
Numéro CAS |
18699-38-2 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
dicyclopentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-13-7-1-2-8-13)15-11-5-6-12-16(15)18(20)22-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2 |
Clé InChI |
VJRYKEVCESIEGM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCC3 |
SMILES canonique |
C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCC3 |
Autres numéros CAS |
18699-38-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)

